molecular formula C12H8N2O2 B12102937 1,4-DI(Cyanoacetyl)benzene CAS No. 4640-70-4

1,4-DI(Cyanoacetyl)benzene

Cat. No.: B12102937
CAS No.: 4640-70-4
M. Wt: 212.20 g/mol
InChI Key: UGDGBJUIWOFRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DI(Cyanoacetyl)benzene, also known as 3,3’-(1,4-phenylene)bis(3-oxopropanenitrile), is an organic compound with the molecular formula C12H8N2O2. It is characterized by the presence of two cyanoacetyl groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

1,4-DI(Cyanoacetyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl terephthalate with acetonitrile in the presence of sodium hydride and N,N-dimethylformamide (DMF) at 100°C for 2 hours. The reaction mixture is then cooled, filtered, and washed with petroleum ether to obtain the desired product . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .

Chemical Reactions Analysis

1,4-DI(Cyanoacetyl)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydride, DMF, and acetonitrile. Major products formed from these reactions include 3-oxopropanenitrile derivatives .

Mechanism of Action

The mechanism of action of 1,4-DI(Cyanoacetyl)benzene involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl functional groups. These groups enable the compound to interact with different molecular targets and pathways, leading to the formation of various products .

Comparison with Similar Compounds

1,4-DI(Cyanoacetyl)benzene can be compared with other similar compounds, such as:

  • 1,4-Diacetylbenzene
  • Benzoylacetonitrile
  • 4-Acetylbenzaldehyde
  • 4-n-Propylpropiophenone

These compounds share similar structural features but differ in their functional groups and reactivity. The presence of cyanoacetyl groups in this compound makes it unique and versatile in various chemical reactions .

Properties

CAS No.

4640-70-4

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

3-[4-(2-cyanoacetyl)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C12H8N2O2/c13-7-5-11(15)9-1-2-10(4-3-9)12(16)6-8-14/h1-4H,5-6H2

InChI Key

UGDGBJUIWOFRND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)C(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.